molecular formula C9H20N4O4 B11933402 Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-

Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-

Cat. No.: B11933402
M. Wt: 248.28 g/mol
InChI Key: IKHFJPZQZVMLRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- involves the reaction of 3,6-diamino-5-hydroxyhexanoic acid with methylhydrazine in the presence of acetic acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The final product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted products .

Scientific Research Applications

Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- involves binding to the ribosomal subunits of bacteria. It binds to the 16S rRNA and the anti-codon loop of the A site in the small ribosomal subunit, interfering with protein synthesis and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- apart is its dual effectiveness against both Gram-positive and Gram-negative bacteria, combined with its relatively low toxicity. This makes it a versatile and valuable antibiotic in both clinical and research settings .

Properties

Molecular Formula

C9H20N4O4

Molecular Weight

248.28 g/mol

IUPAC Name

2-[[(3,6-diamino-5-hydroxyhexanoyl)amino]-methylamino]acetic acid

InChI

InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)

InChI Key

IKHFJPZQZVMLRH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N

Origin of Product

United States

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